molecular formula C21H27NO3 B2555518 4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1798038-26-2

4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2555518
CAS No.: 1798038-26-2
M. Wt: 341.451
InChI Key: QTMALEWKOZETFZ-UHFFFAOYSA-N
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Description

4-Butoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a butoxy group at the 4-position and a methoxy-2-(2-methylphenyl)ethyl moiety at the amide nitrogen. Benzamides are widely studied for their pharmacological properties, including antiarrhythmic, anticancer, and antiviral activities, as seen in structurally related compounds . The 2-methylphenyl ethyl group could modulate receptor binding affinity, analogous to substituted benzamides with aromatic side chains .

Properties

IUPAC Name

4-butoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-4-5-14-25-18-12-10-17(11-13-18)21(23)22-15-20(24-3)19-9-7-6-8-16(19)2/h6-13,20H,4-5,14-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMALEWKOZETFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-butoxybenzoic acid with 2-methoxy-2-(2-methylphenyl)ethylamine under specific conditions to form the desired benzamide. The reaction conditions often require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or butoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 4-butoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Biological Activity Reference
This compound C₂₂H₂₉NO₃ 363.47 g/mol 4-butoxy, N-(2-methoxy-2-(2-methylphenyl)ethyl) Not explicitly reported (inferred) N/A
N-[2-(Butylamino)-2-oxoethyl]-4-methoxybenzamide C₁₄H₂₀N₂O₃ 264.32 g/mol 4-methoxy, N-(2-(butylamino)-2-oxoethyl) Not reported
N-(4-Methoxyphenyl)-2-(methylamino)benzamide C₁₅H₁₆N₂O₂ 256.30 g/mol 4-methoxyphenyl, 2-(methylamino) Not reported
N-[2-(Ethyl(2-methylphenyl)amino)ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide C₂₃H₂₇N₅O₂S 437.56 g/mol 2-(ethyl(2-methylphenyl)amino)ethyl, 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylthio] Anticancer, antiviral, antiplatelet
4-Methoxy-N-[2-(2-(1-methyl-2-piperidyl)ethyl)phenyl]benzamide N-oxide C₂₃H₂₉N₃O₃ 395.50 g/mol 4-methoxy, N-oxide, 2-(1-methyl-2-piperidyl)ethyl Antiarrhythmic, enhanced water solubility
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide C₁₈H₂₂N₂O₃ 314.38 g/mol 4-amino-2-methylphenyl, 2-(2-ethoxyethoxy) Not reported

Key Observations:

Alkoxy Chain Variations :

  • The butoxy group in the target compound confers higher lipophilicity compared to methoxy (e.g., ) or ethoxyethoxy (e.g., ) substituents. This may enhance tissue penetration but reduce aqueous solubility.
  • The N-oxide derivative in demonstrates improved water solubility, a critical factor in drug formulation.

Compounds with oxadiazole or thiazole heterocycles (e.g., ) exhibit marked bioactivity in antiviral and anticancer contexts, likely due to enhanced hydrogen bonding or π-π stacking interactions.

Biological Activity Trends :

  • Antiarrhythmic activity in correlates with the presence of a piperidyl group and N-oxide formation, which reduces toxicity.
  • Anticancer derivatives in often incorporate methylthio or heterocyclic substituents, which may interfere with kinase or protease enzymes.

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